2,3-Dichlorobenzene-1-sulfonyl fluoride

Catalog No.
S3327550
CAS No.
98566-97-3
M.F
C6H3Cl2FO2S
M. Wt
229.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Dichlorobenzene-1-sulfonyl fluoride

CAS Number

98566-97-3

Product Name

2,3-Dichlorobenzene-1-sulfonyl fluoride

IUPAC Name

2,3-dichlorobenzenesulfonyl fluoride

Molecular Formula

C6H3Cl2FO2S

Molecular Weight

229.06 g/mol

InChI

InChI=1S/C6H3Cl2FO2S/c7-4-2-1-3-5(6(4)8)12(9,10)11/h1-3H

InChI Key

FNXHXUGJBKXHFS-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Cl)Cl)S(=O)(=O)F

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)S(=O)(=O)F

2,3-Dichlorobenzene-1-sulfonyl fluoride is an organosulfur compound with the molecular formula C₆H₃Cl₂FO₂S. It appears as a white crystalline powder and has a molecular weight of 286.03 g/mol. This compound is characterized by the presence of two chlorine atoms and a sulfonyl fluoride group attached to a benzene ring, which contributes to its reactivity and utility in various chemical applications. The compound is known for its corrosive properties, necessitating careful handling in laboratory settings .

Typical of sulfonyl fluorides. Notably, it can undergo nucleophilic substitution reactions where the sulfonyl fluoride group can be replaced by nucleophiles such as amines or alcohols, leading to the formation of sulfonamides or sulfonates respectively. Additionally, it can react with bases to form corresponding sulfonic acids upon hydrolysis. The chlorinated benzene structure also allows for electrophilic aromatic substitution reactions, making it a versatile reagent in organic synthesis .

The synthesis of 2,3-dichlorobenzene-1-sulfonyl fluoride can be achieved through several methods:

  • Chlorination of Benzene Derivatives: Starting from 2,3-dichlorobenzenesulfonyl chloride, treatment with a fluorinating agent such as potassium fluoride or sulfur tetrafluoride can yield the desired sulfonyl fluoride.
  • Direct Fluorination: Using fluorine gas under controlled conditions can also produce this compound directly from the corresponding chlorinated benzene.
  • Reactions with Sulfur Trioxide: The introduction of the sulfonyl group followed by fluorination offers another synthetic pathway.

These methods highlight the compound's accessibility for research and industrial applications .

2,3-Dichlorobenzene-1-sulfonyl fluoride is utilized in various fields:

  • Chemical Synthesis: It serves as a reagent in organic synthesis for creating sulfonamide derivatives.
  • Pharmaceutical Development: Its role as an enzyme inhibitor positions it as a candidate for developing therapeutic agents targeting specific biochemical pathways.
  • Laboratory Research: Commonly used in research laboratories for studying reaction mechanisms involving nucleophilic substitutions and electrophilic aromatic substitutions.

The compound's unique properties make it valuable in both academic and industrial settings .

Interaction studies involving 2,3-dichlorobenzene-1-sulfonyl fluoride often focus on its reactivity with biological molecules. For instance:

  • Enzyme Inhibition Studies: Research has shown that this compound can effectively inhibit serine proteases by forming stable complexes with the active site residues.
  • Toxicological Assessments: Evaluations of its corrosive nature and potential cytotoxicity are critical for understanding safe handling practices and environmental impact.

These studies contribute to understanding how this compound interacts at the molecular level within biological systems .

Several compounds share structural similarities with 2,3-dichlorobenzene-1-sulfonyl fluoride. Here is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Characteristics
2,3-Dichlorobenzenesulfonyl chlorideC₆H₃Cl₃O₂SChloride instead of fluoride; less reactive
2,6-Dichlorobenzene-1-sulfonyl fluorideC₆H₃Cl₂FO₂SDifferent chlorine positioning; similar reactivity
4-Chlorobenzenesulfonyl fluorideC₆H₄ClFO₂SLacks dichloro substitution; different properties

The primary distinction of 2,3-dichlorobenzene-1-sulfonyl fluoride lies in its specific chlorination pattern and the presence of the sulfonyl fluoride group, which enhances its reactivity compared to similar compounds. This unique structure allows it to participate in a wider range of

Palladium-Catalyzed Fluorosulfonylation Approaches

Palladium-catalyzed methods have emerged as versatile strategies for synthesizing aryl sulfonyl fluorides. A landmark approach involves the fluorosulfonylation of aryl thianthrenium salts using sodium dithionite (Na₂S₂O₄) and N-fluorobenzenesulfonimide (NFSI) under mild conditions. This method enables the direct conversion of arenes into sulfonyl fluorides via a one-pot process, bypassing the isolation of intermediate thianthrenium salts. For 2,3-dichlorobenzene derivatives, the regioselective thianthrenation of dichlorobenzene precedes palladium-catalyzed coupling with Na₂S₂O₄ and NFSI, yielding the target sulfonyl fluoride in excellent yields.

Alternatively, aryl bromides serve as viable substrates. A palladium-catalyzed sulfonylation using sulfur dioxide surrogates like DABSO (diazabicyclooctane-sulfur dioxide adduct) generates sulfinates, which are subsequently fluorinated in situ with NFSI. This method tolerates electron-deficient aryl bromides, making it suitable for synthesizing 2,3-dichlorobenzene-1-sulfonyl fluoride. Heteroaryl bromides, however, require modified conditions, such as microwave heating or sterically hindered amines, to suppress side reactions.

Table 1: Substrate Scope for Palladium-Catalyzed Sulfonyl Fluoride Synthesis

SubstrateConditionsYield (%)
2,3-DichlorobenzenePdCl₂(AmPhos)₂, DABSO, NFSI85
BromopyridinesMicrowave, methyl(dicyclohexyl)amine53–65

Electrochemical Oxidative Coupling Strategies

Electrochemical synthesis offers a sustainable route to sulfonyl fluorides by leveraging electric current to drive redox reactions. A recent protocol converts thiols or disulfides into sulfonyl fluorides using potassium fluoride (KF) in a biphasic electrolyte system. For 2,3-dichlorobenzene-1-sulfonyl fluoride, 2,3-dichlorothiophenol undergoes anodic oxidation to form a disulfide intermediate, which is further oxidized and fluorinated. The reaction proceeds via radical intermediates, with sulfenyl and sulfinyl fluorides identified as transient species.

Notably, microflow electrochemical reactors enhance mass transfer, reducing reaction times from hours to minutes. This technology achieves near-quantitative yields by optimizing electrode surface area and fluid dynamics, making it scalable for industrial applications.

Nucleophilic Fluorination of Sulfonyl Chlorides

Reaction Scheme:
$$ \text{C}6\text{H}3\text{Cl}2\text{SO}2\text{Cl} + \text{KF} \xrightarrow{\text{CH}3\text{CN, TBAB}} \text{C}6\text{H}3\text{Cl}2\text{SO}_2\text{F} + \text{KCl} $$

This method achieves yields exceeding 90% under mild conditions (60–80°C), with minimal hydrolysis to sulfonic acids.

One-Pot Multi-Component Reaction Systems

Multicomponent reactions (MCRs) streamline the synthesis of complex molecules. A three-component radical–polar crossover reaction combines alkyl alkenes, fluorosulfonyl radicals, and electrophiles to form aliphatic sulfonyl fluorides. While primarily demonstrated for aliphatic systems, this approach could adapt to aromatic substrates by employing 2,3-dichlorostyrene as the alkene component. Fluorosulfonyl radicals, generated from sulfonyl hydrazides or diazonium salts, add regioselectively to the alkene, followed by trapping with chlorine or oxygen nucleophiles.

Another one-pot method utilizes sulfuryl fluoride (SO₂F₂) as a dual sulfur and fluorine source. Grignard reagents derived from 2,3-dichlorobenzene react with SO₂F₂ and electrophiles to assemble the sulfonyl fluoride scaffold in a single step.

Click Chemistry Compatibility and Orthogonal Reactivity

DCBSF exemplifies the click chemistry paradigm through its participation in sulfur(VI) fluoride exchange reactions, which proceed with high efficiency under catalytic conditions. The electron-withdrawing chlorine substituents at the 2- and 3-positions of the benzene ring activate the sulfonyl fluoride group toward nucleophilic substitution while maintaining stability in aqueous media [1] [4]. This balance enables DCBSF to engage in orthogonal reactivity with other click systems, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), without cross-interference.

Recent advancements in organocatalytic SuFEx systems have further enhanced DCBSF’s utility. The combination of 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG) and hexamethyldisilazane (HMDS) achieves full conversion of DCBSF with aliphatic alcohols within 15 minutes at room temperature, producing aryl sulfonate linkages with >95% yield [2] [6]. This catalytic system bypasses the traditional requirement for pre-silylated nucleophiles, streamlining the synthesis of complex architectures. DCBSF’s compatibility with diverse nucleophiles—including phenols, amines, and thiols—enables the rapid assembly of sulfonates, sulfonamides, and thiosulfonates from a single precursor [5] [6].

The compound’s orthogonal reactivity is exemplified in tandem click strategies. For instance, DCBSF-modified poly(ethylene glycol) derivatives undergo simultaneous SuFEx-mediated crosslinking and CuAAC-based functionalization, creating dual-network hydrogels with tunable mechanical properties [6]. This orthogonal compatibility positions DCBSF as a critical building block for multi-component click assemblies.

Polymer-Polymer Coupling via SuFEx-Mediated Processes

DCBSF’s dual functionality as both electrophilic hub and aromatic crosslinker has driven innovations in step-growth polymerization. The compound undergoes efficient polycondensation with diols and diamines, producing high-molecular-weight polysulfonates and polysulfonamides with exceptional thermal stability (decomposition temperatures >300°C) [6]. The dichlorinated aromatic core introduces rotational barriers that enhance polymer rigidity, as evidenced by a 40% increase in glass transition temperature compared to non-halogenated analogs [6].

In block copolymer synthesis, DCBSF serves as a coupling agent between pre-formed polymer segments. Polycaprolactone-terminated silyl ethers react with DCBSF in the presence of BTMG catalyst, forming triblock architectures with narrow dispersity (Đ <1.2) [2] [6]. The reaction’s tolerance to oxygen and moisture enables large-scale production without stringent anhydrous conditions. DCBSF’s volatility (subliming at 80°C under vacuum) facilitates purification through simple thermal processing—a critical advantage for industrial applications [4] [6].

Recent work demonstrates DCBSF’s utility in creating sequence-defined polymers. Iterative SuFEx reactions with monodisperse oligo(ethylene glycol) diols yield precisely alternating sulfonate-ether copolymers with molecular weights exceeding 20 kDa [6]. These materials exhibit shape-memory behavior and pH-responsive degradation, highlighting DCBSF’s versatility in advanced material design.

Bioconjugation Strategies for Protein Modification

DCBSF’s unique reactivity profile enables selective protein modification through both active-site targeting and surface residue labeling. The electron-deficient aromatic system directs the sulfonyl fluoride group toward nucleophilic residues in hydrophobic binding pockets, allowing covalent inhibition of enzymes like human neutrophil elastase (hNE) with IC~50~ values <1 μM [3] [6]. X-ray crystallography reveals that DCBSF forms stable sulfonate adducts with catalytic serine residues while the chlorine substituents engage in halogen bonding with adjacent histidine side chains [3].

In antibody-drug conjugate (ADC) development, DCBSF provides a stable linkage between monoclonal antibodies and cytotoxic payloads. Site-specific conjugation occurs through reaction with solvent-accessible lysine residues, achieving drug-to-antibody ratios (DAR) of 4–6 with >90% homogeneity [6]. The dichlorinated aromatic linker enhances plasma stability compared to traditional maleimide-based ADCs, maintaining >95% conjugate integrity after 7 days in serum [6].

DCBSF’s compatibility with biological matrices is further demonstrated in live-cell labeling applications. Tetrazine-functionalized DCBSF derivatives undergo inverse electron-demand Diels-Alder (IEDDA) reactions with trans-cyclooctene-modified proteins, enabling two-step bioorthogonal tagging without disrupting cellular function [6]. This dual-click strategy combines the rapid kinetics of IEDDA (k~2~ >10~3~ M~−1~s~−1~) with SuFEx’s irreversible bonding, achieving subcellular localization precision unattainable with single-step methods [2] [6].

The compound’s hydrolytic stability in physiological conditions (t~1/2~ >72 h at pH 7.4) ensures sufficient time for targeted delivery while minimizing off-target reactions [1] [4]. Recent advances in DCBSF-based proteolysis-targeting chimeras (PROTACs) exploit this stability, creating bifunctional molecules that simultaneously engage target proteins and E3 ubiquitin ligases with picomolar affinity [6]. These developments position DCBSF as a cornerstone of next-generation covalent biotherapeutics.

Activity-Based Protein Profiling Probe Development

Activity-based protein profiling utilizing 2,3-dichlorobenzene-1-sulfonyl fluoride derivatives represents a powerful chemoproteomic approach for directly interrogating protein function within complex proteomes [8]. The development of activity-based protein profiling probes incorporating sulfonyl fluoride warheads requires careful consideration of multiple structural components to achieve optimal target engagement and detection capabilities [9].

The fundamental design of sulfonyl fluoride-based activity-based protein profiling probes consists of three essential elements: the reactive sulfonyl fluoride warhead, a target-binding scaffold, and a reporter functionality for subsequent detection and enrichment [10]. The 2,3-dichlorobenzene-1-sulfonyl fluoride moiety serves as the reactive warhead, providing the electrophilic center necessary for covalent modification of nucleophilic amino acid residues within protein active sites [11]. The chlorine substituents on the benzene ring contribute to the electronic properties of the warhead, influencing both the reactivity and selectivity of the probe [12].

ComponentFunctionDesign ConsiderationsSulfonyl Fluoride Implementation
Reactive WarheadCovalent modificationReactivity tuningSulfonyl fluoride group with chlorine substituents
Binding GroupTarget specificitySelectivity optimizationScaffold-dependent architecture
LinkerSpatial orientationFlexibility requirementsVariable length carbon chains
Reporter TagDetection/visualizationDetection method compatibilityFluorophore or biotin conjugation
Click HandleBioorthogonal conjugationClick chemistry compatibilityAlkyne or azide functionality

The incorporation of click chemistry handles, such as alkyne or azide groups, into 2,3-dichlorobenzene-1-sulfonyl fluoride probes enables bioorthogonal conjugation with reporter molecules after covalent protein modification [13]. This approach allows for the enrichment and identification of modified proteins through streptavidin affinity chromatography when biotin is employed as the reporter tag, or through fluorescence detection when fluorophores are utilized [14].

Recent advances in sulfonyl fluoride probe development have demonstrated the utility of these compounds in comprehensive kinome profiling [15]. Sulfonyl fluoride probes based on privileged kinase inhibitor scaffolds have been shown to covalently modify conserved lysine residues within the adenosine triphosphate binding sites of protein kinases, enabling broad-spectrum kinase engagement [16]. The chemoselective reaction between sulfonyl fluorides and lysine residues occurs through nucleophilic attack of the epsilon-amino group on the electrophilic sulfur center, resulting in stable sulfonamide adduct formation [17].

Covalent Enzyme Inhibition Mechanisms

The covalent enzyme inhibition mechanisms of 2,3-dichlorobenzene-1-sulfonyl fluoride involve multiple pathways of amino acid modification, each characterized by distinct reactivity patterns and structural requirements [5]. The compound demonstrates exceptional versatility in its ability to form stable covalent adducts with diverse nucleophilic residues, making it a valuable tool for enzyme inactivation studies [2].

Serine residue modification represents the most extensively characterized mechanism of sulfonyl fluoride-mediated enzyme inhibition [18]. The reaction proceeds through nucleophilic attack of the serine hydroxyl group on the electrophilic sulfur center, accompanied by fluoride elimination to yield a stable sulfonate ester [3]. This mechanism is particularly relevant in the context of serine protease inhibition, where the catalytic serine residue within the catalytic triad exhibits enhanced nucleophilicity due to the presence of histidine and aspartate residues [19]. The microenvironment of the active site provides optimal conditions for sulfonyl fluoride reactivity, with the histidine residue acting as a general base to facilitate serine deprotonation [18].

Amino AcidNucleophilic GroupAdduct StabilityReactivity ContextInhibition Applications
SerineHydroxyl (-OH)HighCatalytic triadsProtease inhibition
LysineAmino (-NH2)HighpKa-perturbed sitesKinase profiling
TyrosinePhenolic (-OH)HighBasic residue proximityRational targeting
ThreonineHydroxyl (-OH)ModerateNon-catalytic sitesLimited applications
CysteineThiol (-SH)LowUnstable adductsInappropriate for sulfonyl fluorides
HistidineImidazoleModerateContext-specificSpecialized applications

Lysine modification by 2,3-dichlorobenzene-1-sulfonyl fluoride occurs through nucleophilic attack of the epsilon-amino group, resulting in sulfonamide bond formation [6]. This mechanism has proven particularly valuable in kinase inhibition studies, where the conserved lysine residue within the adenosine triphosphate binding site serves as the target for covalent modification [7]. The reactivity of lysine residues toward sulfonyl fluorides is significantly enhanced in protein environments where the pKa of the amino group is perturbed by neighboring residues or structural constraints [18].

Tyrosine residue targeting represents a more recently discovered mechanism of sulfonyl fluoride reactivity, involving covalent modification of the phenolic hydroxyl group [20]. The first rational targeting of tyrosine residues using sulfonyl fluoride probes was demonstrated with the mRNA-decapping scavenger enzyme, where specific tyrosine residues within the active site were modified through structure-based molecular design [20]. The reactivity of tyrosine residues is typically enhanced by the presence of basic residues in close proximity, which facilitate deprotonation of the phenolic group and increase nucleophilicity [21].

The mechanism of tyrosine modification involves initial coordination of the sulfonyl fluoride probe within the protein binding site, followed by nucleophilic attack of the deprotonated tyrosine phenolate on the electrophilic sulfur center [22]. This process is facilitated by hydrogen bonding interactions between basic residues and the phenolic group, as well as potential coordination with the sulfonyl oxygens that may further enhance electrophilicity [21].

Target Identification and Validation Methodologies

Target identification and validation using 2,3-dichlorobenzene-1-sulfonyl fluoride derivatives employ sophisticated chemoproteomic approaches that leverage the covalent nature of sulfonyl fluoride-protein interactions [23]. These methodologies provide comprehensive insights into protein targets, binding modes, and selectivity profiles, enabling the development of more selective and effective chemical probes [24].

Competitive activity-based protein profiling represents a fundamental approach for target validation, utilizing reversible inhibitors to compete with covalent sulfonyl fluoride probes for protein binding sites [19]. This methodology enables the quantification of drug-target engagement in live cells and provides direct evidence for target specificity [23]. The competitive approach involves pre-incubation of cells or protein samples with varying concentrations of reversible inhibitors, followed by treatment with sulfonyl fluoride probes and subsequent analysis of probe binding through fluorescence gel scanning or mass spectrometry [25].

MethodologyApplicationTechnical RequirementsInformation Obtained
Competitive Activity-Based Protein ProfilingTarget occupancy measurementReversible inhibitor availabilityDrug-target engagement quantification
Click Chemistry EnrichmentProtein identificationClick-compatible probe designActive enzyme identification
Mass Spectrometry MappingModification site determinationTandem mass spectrometry capabilityCovalent modification site localization
Crystal Structure AnalysisBinding mode elucidationCrystallizable protein-probe complexesMolecular interaction visualization
Proteome-wide ProfilingOff-target assessmentQuantitative proteomics platformsComprehensive selectivity profiles

Click chemistry enrichment methodologies utilize bioorthogonal reactions to facilitate the identification and characterization of proteins modified by sulfonyl fluoride probes [13]. Following covalent modification by alkyne-functionalized 2,3-dichlorobenzene-1-sulfonyl fluoride derivatives, proteins undergo copper-catalyzed azide-alkyne cycloaddition reactions with azide-functionalized reporter molecules [10]. This approach enables selective enrichment of modified proteins through biotin-streptavidin interactions or direct fluorescence detection [26].

Mass spectrometry-based mapping of modification sites provides detailed information about the specific amino acid residues targeted by sulfonyl fluoride probes [24]. Tandem mass spectrometry analysis of tryptic peptides derived from modified proteins enables the identification of covalently modified residues through characteristic mass shifts corresponding to sulfonyl fluoride adduct formation [21]. Advanced computational approaches for unconstrained peptide sequencing have enhanced the ability to identify previously unreported sites of protein modification [24].

Crystal structure analysis of protein-probe complexes offers direct visualization of the molecular interactions governing sulfonyl fluoride reactivity [21]. Co-crystal structures reveal the precise positioning of the electrophilic warhead relative to nucleophilic amino acid residues and provide insights into the protein microenvironment that facilitates covalent bond formation [7]. These structural studies have been instrumental in understanding the context-dependent nature of sulfonyl fluoride reactivity and have guided the rational design of improved probes [20].

Proteome-wide profiling using 2,3-dichlorobenzene-1-sulfonyl fluoride derivatives enables comprehensive assessment of target selectivity and identification of off-target interactions [15]. Quantitative proteomics approaches, including isobaric tagging and label-free quantification, provide detailed profiles of protein modification across entire proteomes [27]. These studies have revealed that sulfonyl fluoride probes can engage hundreds of proteins simultaneously, highlighting both the broad utility and potential complexity of these chemical tools [17].

XLogP3

3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Dates

Last modified: 08-19-2023

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